molecular formula C14H11NOS3 B2403451 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde CAS No. 889973-32-4

4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde

Cat. No.: B2403451
CAS No.: 889973-32-4
M. Wt: 305.43
InChI Key: RTIOZIBVECFBOW-UHFFFAOYSA-N
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Description

“4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their wide range of biological activities and medicinal applications . Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A variety of synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles . For instance, a cost-effective synthesis of 2-arylbenzothiazole using aniline, benzaldehydes, and elemental sulfur as precursors has been reported .


Molecular Structure Analysis

The molecular structure of benzothiazole consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives have been involved in a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system has also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole include a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C, and a boiling point of 227 to 228 °C . It is colorless and slightly viscous .

Scientific Research Applications

Synthesis and Structural Analysis

  • Knoevenagel condensation involving 4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde can lead to the exclusive formation of certain isomers, demonstrating its utility in the selective synthesis of complex molecules (Al-Omran, Mohareb, & El-Khair, 2011).

Application in Non-Linear Optics

  • Novel derivatives of this compound exhibit potential applications in non-linear optics due to their push-pull electronic structure and reverse polarity (Hrobárik, Sigmundová, & Zahradník, 2004).

Transamination for Carbonyl Compounds Synthesis

  • The compound can be used in transamination reactions for the efficient synthesis of aldehydes or ketones, showcasing a broad application range in chemical synthesis (Calō, Lopez, & Todesco, 1972).

Precursor in the Synthesis of Biological Molecules

  • It serves as a precursor in synthesizing biologically relevant molecules, such as imidazole derivatives, indicating its importance in medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).

Involvement in Antitumor Agents Design

  • This compound has been utilized in the design of antitumor agents, demonstrating its potential in the development of new therapeutic compounds (Matiichuk et al., 2020).

Synthesis of Novel Thiazole Derivatives

Mechanism of Action

While the specific mechanism of action for “4-(Benzothiazol-2-ylthiomethyl)-5-methylthiophene-2-carbaldehyde” is not available, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others .

Safety and Hazards

Benzothiazole and its derivatives can pose safety hazards. For instance, TCMTB, a benzothiazole derivative, is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water . It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides . It is also a potential carcinogen, a hepatotoxin, and a skin sensitizer .

Future Directions

The future directions in the study of benzothiazole derivatives lie in the development of novel antibiotics to control resistance problems . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This will be beneficial for researchers in the development of novel antibacterial molecules based on the benzothiazole moiety .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c1-9-10(6-11(7-16)18-9)8-17-14-15-12-4-2-3-5-13(12)19-14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIOZIBVECFBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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